2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride

Overview

Description

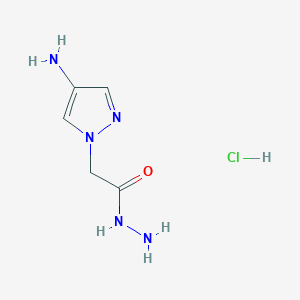

2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride (CAS: 1256264-87-5) is a heterocyclic compound featuring a pyrazole core substituted with an amino group at the 4-position, linked to an acetohydrazide moiety. Its molecular formula is C₅H₁₀ClN₅O, with a molecular weight of 191.62 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride typically involves the reaction of 4-amino-1H-pyrazole with acetohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino group in the pyrazole ring can participate in substitution reactions with various reagents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can introduce new substituents to the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry

This compound has been extensively studied for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that derivatives of 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride exhibit significant activity against various pathogens, including E. coli and S. aureus. For instance, one derivative demonstrated superior antipromastigote activity against leishmaniasis, outperforming standard treatments like miltefosine and amphotericin B .

- Antitumor Properties : Some derivatives have shown promising antitumor activity. A study reported that specific compounds induced apoptosis in cancer cell lines, indicating their potential as anticancer agents .

Biochemistry

The compound is also utilized in biochemical research:

- Enzyme Inhibition Studies : It has been employed to investigate enzyme interactions and protein binding, which are crucial for understanding metabolic pathways and developing enzyme inhibitors .

- Antioxidant Activity : Pyrazole derivatives, including this compound, have been studied for their antioxidant properties, contributing to the understanding of oxidative stress in biological systems .

Microbiology

In microbiological research, the compound's derivatives have been evaluated for their efficacy against various microorganisms:

- Antileishmanial and Antimalarial Activities : Several studies have highlighted the effectiveness of these compounds in treating parasitic infections, showcasing their potential role in drug development for tropical diseases .

Computational Biology

The compound has been used in computational studies to model its interactions with biological targets:

- Molecular Docking Studies : These studies help predict the binding affinity of the compound to specific proteins, providing insights into its mechanism of action and guiding future drug design efforts .

Mechanism of Action

The mechanism of action of 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural motifs with several acetohydrazide derivatives, differing in heterocyclic cores and substituents:

Key Observations :

- The hydrochloride salt improves aqueous solubility, a critical advantage over neutral analogues like 2-(3-amino-1H-pyrazol-1-yl)acetohydrazide .

Kinase Inhibition

Anticonvulsant Activity

Benzimidazole acetohydrazides (e.g., 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide) demonstrated superior anticonvulsant activity (ED₅₀ < 30 mg/kg) compared to phenytoin, likely due to enhanced blood-brain barrier penetration . Pyrazole analogues may exhibit different pharmacokinetics; the 4-amino group could improve CNS targeting but requires empirical validation.

Antimicrobial and Antifungal Activity

Acetohydrazides with pyrimidine-thio substituents (e.g., N'-[1-(4-aminophenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide) showed potent antimicrobial activity (MIC: 2–4 μg/mL) against Staphylococcus aureus and Candida albicans . The target compound’s pyrazole core may offer distinct interactions with microbial targets, though direct data are lacking.

α-Glucosidase Inhibition

Ethyl-thio benzimidazolyl acetohydrazides (e.g., (E)-N’-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide) exhibited IC₅₀ values of 6.10–7.34 μM, outperforming acarbose (IC₅₀: 378.2 μM) .

Biological Activity

2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride is a compound with significant potential in medicinal chemistry, characterized by its unique structural features that include a pyrazole ring and an acetohydrazide moiety. Its molecular formula is C₅H₁₀ClN₅O, and it has a molecular weight of approximately 155.16 g/mol. This compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound's structure contributes to its biological activity. The presence of the pyrazole ring is associated with various pharmacological effects, while the acetohydrazide group enhances its reactivity.

| Property | Details |

|---|---|

| Molecular Formula | C₅H₁₀ClN₅O |

| Molecular Weight | 155.16 g/mol |

| Solubility | High (as hydrochloride salt) |

| Biological Activities | Antimicrobial, anti-inflammatory, anticancer |

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets, such as enzymes and receptors involved in inflammatory and cancer pathways. The compound may modulate these targets, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Evaluation

A study evaluated the minimum inhibitory concentration (MIC) of this compound against several bacterial strains. The results indicated potent activity, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines and modulating glial cell activation.

Research Findings:

In vivo studies demonstrated that derivatives of this compound could significantly reduce inflammation in models of neuroinflammation, showcasing its potential for treating conditions like Alzheimer's disease .

Anticancer Activity

This compound has shown promising anticancer activity in various studies. It has been tested against multiple cancer cell lines, revealing significant antiproliferative effects.

Table: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HepG2 | 54.25 | Moderate inhibition |

| HeLa | 38.44 | Significant inhibition |

| A549 | 49.85 | Induces autophagy |

These findings suggest that the compound may induce apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride, and how can purity be ensured?

- Methodological Answer : A common synthesis involves reacting hydrazide derivatives with appropriate carbonyl compounds in acetic acid under reflux, followed by recrystallization (e.g., methanol) to isolate the product . Purity is typically verified via HPLC or NMR, with residual solvents assessed using protocols like those in (e.g., ammonium acetate buffer at pH 6.5 for chromatographic analysis) . Safety protocols, including handling corrosive reagents and ensuring proper ventilation, should align with GHS guidelines outlined in safety data sheets .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions on the pyrazole ring.

- FT-IR to identify functional groups (e.g., C=O stretch in acetohydrazide at ~1650 cm⁻¹).

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as demonstrated for structurally similar triazole derivatives in .

- Thermogravimetric analysis (TGA) to assess thermal stability, critical for storage and application in high-temperature reactions.

Advanced Research Questions

Q. How can researchers optimize synthesis yields when encountering low reactivity or byproduct formation?

- Methodological Answer :

- Reaction Condition Screening : Vary solvents (e.g., DMF for polar intermediates), catalysts (e.g., p-toluenesulfonic acid), or temperatures. highlights acetic acid as a solvent for cyclization reactions .

- Byproduct Mitigation : Use tandem purification techniques (e.g., column chromatography followed by recrystallization). For example, recommends leveraging predictive databases (e.g., PISTACHIO, REAXYS) to identify competing reaction pathways and adjust stoichiometry .

- Yield Improvement Table :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Acetic acid, 18h RT | 69 | >95 | |

| Methanol reflux, 6h | 82 | 98 |

Q. How can contradictory data regarding the compound’s bioactivity or stability be resolved?

- Methodological Answer :

- Contextualize Experimental Variables : Differences in bioactivity may arise from assay conditions (pH, temperature). For instance, notes that piperazine derivatives’ efficacy is pH-dependent . Replicate studies under standardized conditions (e.g., PBS buffer pH 7.4 for biological assays).

- Theoretical Frameworks : Apply computational modeling (e.g., molecular docking) to predict binding affinities or degradation pathways, aligning with ’s emphasis on linking results to conceptual frameworks .

- Meta-Analysis : Critically review prior studies (e.g., ) to identify methodological gaps, such as inconsistent purity thresholds or unaccounted solvent effects .

Q. What strategies are recommended for investigating the compound’s interaction with biochemical pathways?

- Methodological Answer :

- Pathway Mapping : Use databases like KEGG or Reactome to identify potential targets (e.g., enzymes with hydrazide-binding pockets). suggests structural analogs of piperazine derivatives modulate neurotransmitter receptors, providing a starting hypothesis .

- In Vitro/In Vivo Cross-Validation : Pair enzyme inhibition assays (e.g., IC₅₀ determination) with zebrafish or rodent models to assess bioavailability and toxicity. highlights similar approaches for antimalarial acetamide derivatives .

- Synergistic Studies : Combine with -omics techniques (e.g., proteomics in ) to identify off-target effects or downstream pathway alterations .

Q. How can researchers design experiments to address stability challenges during long-term storage?

- Methodological Answer :

- Degradation Profiling : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to identify degradation products.

- Excipient Screening : Test stabilizers (e.g., mannitol, cyclodextrins) for hygroscopic formulations, referencing ’s guidelines for handling hygroscopic hydrochloride salts .

- Environmental Controls : Store under inert atmosphere (N₂) at -20°C, as recommended for similar hydrazide derivatives in .

Q. Data Analysis and Interpretation

Q. What statistical methods are suitable for analyzing dose-response data involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Error Propagation : Account for variability in biological replicates using ANOVA or mixed-effects models.

- Contradiction Resolution : Apply Bayesian statistics to weigh conflicting results, as suggested in ’s framework for theory-driven inquiry .

Q. Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in aqueous or acidic conditions?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of HCl vapors released during hydrolysis .

- PPE : Wear nitrile gloves and goggles to avoid skin/eye contact, per ’s急救措施 .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal, adhering to institutional guidelines for hydrazine derivatives.

Properties

IUPAC Name |

2-(4-aminopyrazol-1-yl)acetohydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O.ClH/c6-4-1-8-10(2-4)3-5(11)9-7;/h1-2H,3,6-7H2,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILOWNBXINQTLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)NN)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256264-87-5 | |

| Record name | 1H-Pyrazole-1-acetic acid, 4-amino-, hydrazide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256264-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.